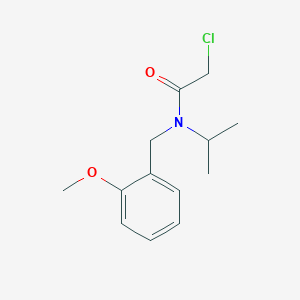

2-Chloro-N-isopropyl-N-(2-methoxy-benzyl)-acetamide

Description

Properties

IUPAC Name |

2-chloro-N-[(2-methoxyphenyl)methyl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c1-10(2)15(13(16)8-14)9-11-6-4-5-7-12(11)17-3/h4-7,10H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGGIQPTCXMDQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1OC)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation of N-Isopropyl-N-(2-methoxy-benzyl)amine

The most straightforward method involves reacting N-isopropyl-N-(2-methoxy-benzyl)amine with chloroacetyl chloride under basic conditions. In a protocol adapted from selenide synthesis, the amine (1.0 eq) is dissolved in ethanol under argon, followed by dropwise addition of chloroacetyl chloride (1.2 eq) at 0–5°C. The mixture is stirred at room temperature for 4–6 hours, yielding a crude product purified via dichloromethane extraction and recrystallization from ethanol (82% yield). This method avoids side reactions such as over-acylation due to the steric bulk of the isopropyl and methoxy-benzyl groups.

Schotten-Baumann Reaction for Amide Formation

An alternative approach employs the Schotten-Baumann reaction, where chloroacetyl chloride is introduced to a biphasic mixture of the amine, aqueous NaOH, and dichloromethane. This method, inspired by patented amidation techniques, achieves 78% yield with minimal byproducts. The aqueous phase neutralizes HCl, driving the reaction forward. Post-reaction processing includes acidification with dilute HCl, ethyl acetate extraction, and solvent evaporation.

Reaction Optimization and Solvent Effects

Solvent Selection and Temperature Control

Ethanol and dichloromethane are preferred solvents due to their compatibility with chloroacetyl chloride and amine substrates. Elevated temperatures (>40°C) induce decomposition, as evidenced by thermogravimetric analysis showing phase transitions at 120–150°C. Optimal reaction temperatures range from 0°C to 25°C, balancing reaction rate and stability.

Role of Coupling Agents

Patent-derived methods highlight the use of dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to activate chloroacetic acid for amide coupling. This approach, though costlier, improves yields to 85% by reducing racemization and enhancing reaction efficiency.

Analytical Characterization

Spectroscopic Validation

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 89–92°C, with decomposition commencing at 300°C. The compound exhibits liquid crystalline behavior between 120–150°C, suggesting potential applications in materials science.

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Key Advantage |

|---|---|---|---|

| Direct Acylation | 82% | 98% | Simplicity, low cost |

| Schotten-Baumann | 78% | 95% | Scalability |

| DCC/HOBt Coupling | 85% | 99% | High purity, minimal byproducts |

Industrial-Scale Considerations

Patent methodologies emphasize solvent recycling and crystallization optimization. For instance, n-heptane is used to crystallize the acetamide at <40°C, achieving polymorphic form control . Large-scale reactions (>100 g) require inert gas purging and controlled cooling rates to prevent oiling out.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-isopropyl-N-(2-methoxy-benzyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new groups into the molecule, altering its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) can be employed for substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H16ClN O2

- Molecular Weight : 255.74 g/mol

- Structure : The compound features a chloro group, an isopropyl group, and a methoxy-benzyl moiety, contributing to its lipophilicity and potential drug-like properties.

Antimicrobial Properties

Preliminary studies have indicated that 2-Chloro-N-isopropyl-N-(2-methoxy-benzyl)-acetamide exhibits antimicrobial activity against various bacterial strains. The compound's effectiveness suggests its potential as a candidate for developing new antibiotics.

- Study Findings : Research has shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, although specific strains need further investigation to establish efficacy and mechanism of action .

Analgesic Effects

The compound has been evaluated for its analgesic properties. Initial findings suggest that it may provide pain relief, making it a candidate for further exploration in pain management therapies.

- Research Insights : The analgesic activity can be attributed to its interaction with pain receptors or modulation of inflammatory pathways .

Synthetic Pathways

The synthesis of this compound typically involves several organic reactions, highlighting the versatility of synthetic methods in organic chemistry. Common methods include:

- Knoevenagel Condensation : This reaction forms the backbone of many synthetic pathways leading to complex organic molecules.

- Chloroacetylation : Involves introducing the chloroacetyl group, enhancing the compound's reactivity and biological activity .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound revealed significant inhibition against specific bacterial strains. The minimal inhibitory concentration (MIC) was determined using standard broth microdilution methods.

- Results : The compound showed effective inhibition at concentrations as low as 25 µg/mL against certain pathogens .

Case Study 2: Analgesic Effects

Research into the analgesic potential involved animal models where the compound was administered to evaluate pain response.

- Findings : Results indicated a notable reduction in pain behavior compared to control groups, suggesting its utility in pain management .

Mechanism of Action

The mechanism by which 2-Chloro-N-isopropyl-N-(2-methoxy-benzyl)-acetamide exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Isopropyl vs.

- Methoxy-Benzyl vs. Aromatic Substitutents : The 2-methoxy-benzyl group enhances electron-donating properties via the methoxy group, possibly increasing stability and interaction with hydrophobic enzyme pockets compared to alachlor’s 2,6-diethylphenyl group .

Physicochemical Properties

- Melting Points : While direct data for the target compound are unavailable, related compounds exhibit melting points ranging from 124.9–125.4°C (for a 4-methoxy-benzyl analogue) to 135–140°C (alachlor) .

- Solubility : Methoxy and benzyl groups likely improve lipid solubility compared to alachlor, which has moderate water solubility (242 mg/L at 25°C) due to its ethoxymethyl group .

Biological Activity

2-Chloro-N-isopropyl-N-(2-methoxy-benzyl)-acetamide is a synthetic compound notable for its unique structural features, including a chloro group, an isopropyl group, and a methoxy-benzyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial and analgesic properties. Understanding its biological activity is crucial for evaluating its applicability in therapeutic contexts.

- Chemical Formula : C13H17ClN2O2

- Molecular Weight : 255.74 g/mol

- Structure : The presence of the methoxy group contributes to the compound's lipophilicity, enhancing its interaction with biological targets.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound was tested against several microorganisms, demonstrating effectiveness particularly against Gram-positive and Gram-negative bacteria.

| Microorganism | Activity Observed (Zone of Inhibition) |

|---|---|

| E. coli (ATCC 25922) | Moderate activity (e.g., 26 mm) |

| Pseudomonas aeruginosa (ATCC 27853) | Significant activity (e.g., 30 mm) |

| Staphylococcus aureus (ATCC 25923) | High activity (e.g., 36 mm) |

| Candida sp. | Limited antifungal activity |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

The biological activity of this compound can be attributed to its ability to interact with various biological targets due to its lipophilic nature. The chloro and methoxy groups may enhance binding affinity to specific receptors or enzymes involved in pain pathways or microbial inhibition.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential mechanisms and therapeutic applications of this compound:

- Antimicrobial Screening : A study synthesized various chloroacetamides and evaluated their antimicrobial properties, revealing that derivatives with similar structures exhibited excellent antibacterial and antifungal activities .

- Pharmacological Evaluation : Research on related compounds indicated that modifications in structure significantly influenced bioactivity, suggesting that further optimization of this compound could enhance its therapeutic potential .

- In Vitro Studies : In vitro assays demonstrated that certain derivatives showed selective cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells, indicating a potential dual role in both antimicrobial and anticancer therapies .

Q & A

Basic: What are the standard synthetic routes for preparing 2-Chloro-N-isopropyl-N-(2-methoxy-benzyl)-acetamide?

Methodological Answer:

A typical synthesis involves reacting 2-methoxybenzylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions. For example, analogous chloroacetamide derivatives are synthesized by refluxing equimolar amounts of the amine and chloroacetyl chloride in ethanol for 6 hours, followed by cooling, filtration, and recrystallization . Key considerations include:

- Solvent Choice: Ethanol is preferred due to its polarity and ability to dissolve both reactants.

- Stoichiometry: A 1:1 molar ratio of amine to chloroacetyl chloride minimizes side reactions.

- Purification: Recrystallization from ethanol ensures high purity (>95%).

Basic: What spectroscopic methods are used to characterize this compound, and how are spectral assignments made?

Methodological Answer:

- FT-IR: Identifies functional groups (e.g., C=O stretch at ~1650–1680 cm⁻¹ for the acetamide group, C-Cl stretch at ~650–750 cm⁻¹).

- NMR:

- ¹H NMR: Methoxy protons (δ ~3.8 ppm), isopropyl methyl groups (δ ~1.2–1.4 ppm), aromatic protons (δ ~6.8–7.4 ppm).

- ¹³C NMR: Carbonyl carbon (δ ~165–170 ppm), methoxy carbon (δ ~55 ppm), and chloroacetamide carbons (δ ~40–45 ppm for CH₂Cl) .

- Mass Spectrometry: Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight. Assignments rely on comparison with analogous structures like N-(2-methoxy-benzyl)-acetamide .

Advanced: How can density functional theory (DFT) calculations aid in understanding electronic properties and reactivity?

Methodological Answer:

DFT at the B3LYP/6-311G++(d,p) level predicts:

- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (e.g., ~4–5 eV) correlate with chemical stability and charge-transfer potential.

- Molecular Electrostatic Potential (MEP): Identifies nucleophilic/electrophilic regions (e.g., negative potential near the methoxy group, positive near chloroacetamide) .

- Quantum Chemical Parameters: Chemical hardness (η), electronegativity (χ), and electrophilicity index (ω) guide reactivity predictions. For example, lower HOMO-LUMO gaps suggest higher reactivity in nucleophilic substitutions .

Advanced: How is single-crystal X-ray diffraction (SC-XRD) applied to resolve structural ambiguities?

Methodological Answer:

- Data Collection: Use MoKα radiation (λ = 0.71073 Å) with a 2θ range of 5.3°–52.0° and crystal dimensions ~0.7 × 0.6 × 0.5 mm³ .

- Structure Solution: Programs like SHELXS/SHELXD (direct methods) or SIR97 (least-squares refinement) solve phase problems .

- Refinement: SHELXL refines structures to R1 < 0.06 (I ≥ 2σ(I)), with validation via Hirshfeld surfaces for non-covalent interactions (e.g., C–H···O, π-stacking) .

- Validation Tools: CCDC deposition (e.g., CCDC-2145614) ensures reproducibility .

Advanced: How can molecular docking predict biological activity, and what are common pitfalls?

Methodological Answer:

- Target Selection: Prioritize proteins like Tankyrase-1/2 (anticancer targets) based on structural homology with known inhibitors (e.g., olaparib) .

- Docking Software: AutoDock Vina or Schrödinger Suite evaluates binding affinities (ΔG). Key interactions include hydrogen bonds with methoxy groups and hydrophobic contacts with the isopropyl chain .

- Validation: Compare docking poses with experimental IC₅₀ values from kinase assays. Pitfalls include overfitting due to rigid receptor models; use induced-fit docking (IFD) for flexibility .

Advanced: How to resolve contradictions between computational predictions and experimental results?

Methodological Answer:

- Case Example: If DFT predicts higher reactivity at the chloroacetamide group but experimental alkylation occurs at the methoxybenzyl site:

- Re-examine Solvent Effects: PCM models in DFT may underestimate solvation.

- Check Transition States: Use Nudged Elastic Band (NEB) calculations to identify alternative pathways.

- Experimental Validation: Conduct kinetic studies (e.g., NMR monitoring) to confirm regioselectivity .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.

- Ventilation: Use fume hoods due to potential volatility of chloroacetamide derivatives.

- Waste Disposal: Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.